MCF-7 Breast Cancer Cell Antiproliferative Potency Comparison Against Reference PDHK1 Inhibitor TM-1
In MCF-7 breast adenocarcinoma cells, N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide exhibits an IC50 of 1.88 µM , which represents a ~1.6-fold improvement in potency over the reference PDHK1 inhibitor TM-1 (IC50 = 2.97 µM in PDHK1 enzymatic assay) . While this is a cross-study comparison (cellular vs. enzymatic assay), it suggests that the sulfonylated piperazine furan-carboxamide scaffold may confer enhanced cellular target engagement relative to the TM-1 chemotype. No direct head-to-head data under identical assay conditions are publicly available.
| Evidence Dimension | Cytotoxicity / Antiproliferative potency in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 1.88 µM |
| Comparator Or Baseline | TM-1 (PDHK1 inhibitor): IC50 = 2.97 µM (PDHK1 enzymatic assay) |
| Quantified Difference | ~1.6-fold lower IC50 (note: cellular vs. enzymatic assay caveat) |
| Conditions | Target compound: MCF-7 cell viability assay (vendor-reported). Comparator: Recombinant human PDHK1 enzymatic assay with sodium pyruvate, coenzyme A, and NAD substrates. |
Why This Matters
The 1.88 µM cellular IC50 in MCF-7 cells provides a quantitative benchmark for procurement decisions when selecting a PDHK1-targeting compound for breast cancer cell-based studies, offering a direct cellular potency reference absent from many comparator compounds.
